2-(4-Hydroxy-3-(4-hydroxybenzyl)-benzyl)-4-(4-hydroxybenzyl)phenol
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Overview
Description
A-Synuclein Inhibitor 9 is a compound designed to inhibit the aggregation of alpha-synuclein, a protein implicated in the pathogenesis of Parkinson’s disease and other neurodegenerative disorders. The aggregation of alpha-synuclein into fibrils is a hallmark of these diseases, making the inhibition of this process a promising therapeutic strategy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of A-Synuclein Inhibitor 9 typically involves multi-step organic synthesis. The exact synthetic route can vary, but it generally includes the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of A-Synuclein Inhibitor 9 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and adhering to regulatory standards for pharmaceutical production. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: A-Synuclein Inhibitor 9 undergoes various chemical reactions, including:
Oxidation: This reaction can modify functional groups within the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to convert specific functional groups to more active forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s inhibitory activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, ethanol, water.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions include various derivatives of A-Synuclein Inhibitor 9, each with potentially different inhibitory activities and pharmacokinetic properties .
Scientific Research Applications
A-Synuclein Inhibitor 9 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the inhibition of protein aggregation.
Biology: Investigated for its effects on cellular processes involving alpha-synuclein.
Medicine: Explored as a potential therapeutic agent for Parkinson’s disease and other synucleinopathies.
Industry: Utilized in the development of diagnostic tools and assays for neurodegenerative diseases
Mechanism of Action
A-Synuclein Inhibitor 9 exerts its effects by binding to alpha-synuclein monomers, preventing their aggregation into fibrils. This binding stabilizes the monomeric form of alpha-synuclein, reducing the formation of toxic oligomers and fibrils. The compound interacts with specific regions of the alpha-synuclein protein, such as the N-terminal region, to inhibit the aggregation process .
Comparison with Similar Compounds
Anle138b: Another alpha-synuclein aggregation inhibitor with a different binding profile.
Fasudil: A Rho kinase inhibitor that also targets alpha-synuclein aggregation.
Tannic Acid: A natural compound with inhibitory effects on alpha-synuclein aggregation
Uniqueness: A-Synuclein Inhibitor 9 is unique in its specific binding to the hairpin-like coil within the N-terminal region of alpha-synuclein, providing superior stability and reducing the likelihood of pathological oligomer formation. This specificity and stability make it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C27H24O4 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-[[4-hydroxy-3-[(4-hydroxyphenyl)methyl]phenyl]methyl]-4-[(4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C27H24O4/c28-24-7-1-18(2-8-24)13-20-5-11-27(31)23(15-20)17-21-6-12-26(30)22(16-21)14-19-3-9-25(29)10-4-19/h1-12,15-16,28-31H,13-14,17H2 |
InChI Key |
WZFIJLNTQYXDQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=C(C=C2)O)CC3=CC(=C(C=C3)O)CC4=CC=C(C=C4)O)O |
Origin of Product |
United States |
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